[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine
Description
(4,4-Difluorocyclohexyl)methylamine is a secondary amine featuring a 4,4-difluorocyclohexylmethyl group and an isopropyl (propan-2-yl) substituent. The 4,4-difluorocyclohexyl moiety introduces both steric bulk and electronic effects due to the electronegative fluorine atoms, which influence the compound’s physicochemical properties, such as lipophilicity and solubility.
Structure
3D Structure
Properties
Molecular Formula |
C10H19F2N |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3 |
InChI Key |
AEPKVGFBIBQHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CCC(CC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Agents
Immunomodulatory Compositions
Chemical Properties and Structure
Case Studies
Development of Inhibitors for Viral Proteases
Cancer Treatment Applications
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Electronic Comparisons
2.1.1. 4,4-Difluorocyclohexanamine (Parent Amine)
- Structure : Primary amine with a 4,4-difluorocyclohexyl group.
- Relevance : Highlights the impact of secondary amine substitution on properties like basicity (pKa) and membrane permeability .
2.1.2. (2,4-Difluorophenyl)methylamine
- Structure : Aromatic difluorophenylmethyl group instead of alicyclic difluorocyclohexyl.
- Key Differences :
- Electronic Effects : The aromatic ring introduces resonance stabilization, contrasting with the cyclohexyl group’s inductive electron-withdrawing effects.
- Physicochemical Properties : Higher lipophilicity (logP) for the cyclohexyl derivative due to reduced π-π interactions.
- Collision Cross-Section (CCS) : Predicted CCS values for the phenyl analog (140.7–151.4 Ų) suggest a more compact structure compared to the bulkier cyclohexyl variant .
2.1.3. Propan-2-yl[(2,4,6-trimethylphenyl)methyl]amine
- Structure : Bulky trimethylphenyl substituent.
- Molecular Weight: Higher molar mass (191.31 g/mol vs. 185.21 g/mol) may influence solubility and diffusion rates .
2.2. Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted CCS (Ų) [M+H]+ | Lipophilicity (logP est.) |
|---|---|---|---|---|---|
| (4,4-Difluorocyclohexyl)methylamine | C₁₀H₁₃F₂N | 185.21 | 4,4-Difluorocyclohexyl, isopropyl | ~150–160* | ~2.5–3.0* |
| 4,4-Difluorocyclohexanamine | C₆H₁₁F₂N | 147.16 | 4,4-Difluorocyclohexyl | N/A | ~1.8–2.2 |
| (2,4-Difluorophenyl)methylamine | C₁₀H₁₃F₂N | 185.21 | 2,4-Difluorophenyl, isopropyl | 140.7 | ~2.0–2.5 |
| Propan-2-yl[(2,4,6-trimethylphenyl)methyl]amine | C₁₃H₂₁N | 191.31 | Trimethylphenyl, isopropyl | N/A | ~3.5–4.0 |
*Estimated based on structural analogs .
- Lipophilicity : The cyclohexyl derivative’s logP is higher than the phenyl analog due to reduced polarity but lower than the trimethylphenyl compound.
- Solubility : The difluorocyclohexyl group may enhance aqueous solubility compared to aromatic analogs, as cyclohexanes often exhibit better solubility than planar aromatic systems.
- Metabolic Stability : Fluorination generally reduces metabolic oxidation, but the secondary amine may still be susceptible to N-dealkylation .
Biological Activity
(4,4-Difluorocyclohexyl)methylamine is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C_{10}H_{15}F_2N
- Molecular Weight : 191.26 g/mol
- Functional Groups : Contains a difluorocyclohexyl moiety and a propan-2-yl amine group.
The difluorocyclohexyl substituent enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially leading to improved binding affinities and selectivity.
The biological activity of (4,4-Difluorocyclohexyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding. These interactions are crucial for the compound's role in enzyme inhibition and receptor modulation, which are essential for its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to (4,4-Difluorocyclohexyl)methylamine exhibit significant antimicrobial properties. For instance, studies on related difluorocyclohexyl compounds have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective inhibition at low micromolar concentrations .
Enzyme Inhibition
The compound's unique structure positions it as a candidate for studying enzyme interactions. Its ability to inhibit specific enzymes could lead to developments in pharmaceuticals targeting diseases linked to enzyme dysfunctions .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of synthetic derivatives of propan-2-amines, revealing that certain compounds inhibited the growth of Gram-positive bacteria effectively. The research concluded that these compounds could serve as promising leads for new antibacterial agents .
- Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition properties of related amine compounds, highlighting their potential in treating conditions associated with overactive enzymes. The study emphasized the importance of structural modifications in enhancing bioactivity .
Synthetic Pathways
The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves reductive amination processes using 4,4-difluorocyclohexanone and isopropylamine. Common reducing agents include sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. Purification methods such as recrystallization or column chromatography are employed to achieve high purity levels.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4,4-Difluorocyclohexyl)methylamine | Difluorocyclohexyl + propan-2-yl amine | Antimicrobial, enzyme inhibition |
| 1,3-bis(aryloxy)propan-2-amines | Aryloxy groups | Antibacterial against Gram-positive bacteria |
| N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amine | Nitropyrimidinyl amine | Enzyme inhibition potential |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4,4-Difluorocyclohexyl)methylamine, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of a cyclohexane precursor followed by reductive amination. For example, 4,4-difluorocyclohexanecarboxaldehyde can react with isopropylamine under hydrogenation conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the target amine. Critical purification steps include recrystallization using ethanol/water mixtures or column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 ratio) to remove unreacted intermediates .
Q. How can the molecular structure of (4,4-Difluorocyclohexyl)methylamine be validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substitution patterns and alkyl chain connectivity. For instance, ¹⁹F NMR should show a singlet at ~-100 ppm (CF₂), while ¹H NMR reveals splitting patterns for the cyclohexyl methylene (δ 1.4–2.1 ppm) and isopropyl groups (δ 1.0–1.2 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 207.2) .
Q. What are the solubility and partition coefficient (LogP) properties of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Experimental determination involves shake-flask methods:
- Solubility : Test in water, DMSO, ethanol, and chloroform. Limited aqueous solubility is expected (e.g., <1 mg/mL), with higher miscibility in chloroform (logP ~2.5–3.0) due to the lipophilic difluorocyclohexyl group .
- LogP : Measure via HPLC using a C18 column and a calibration curve with standards of known logP values. Adjust mobile phase (e.g., acetonitrile/water) to correlate retention time with hydrophobicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the reductive amination step?
- Methodological Answer : Key variables include:
- Temperature : Lower temperatures (0–10°C) reduce imine hydrolysis but may slow reaction kinetics.
- Catalyst : Use Pd/C (5% w/w) under 30 psi H₂ for 12 hours to achieve >90% conversion.
- pH Control : Maintain pH 7–8 with ammonium acetate to stabilize intermediates. Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out false positives.
- Structural Analogues : Synthesize derivatives lacking the difluorocyclohexyl group to isolate pharmacophoric contributions.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme vs. receptor pockets .
Q. What strategies enhance the stability of (4,4-Difluorocycloclohexyl)methylamine in aqueous buffers for in vitro studies?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to prevent precipitation.
- Temperature : Store solutions at -20°C and avoid repeated freeze-thaw cycles.
- Stabilizers : Add 0.1% BSA or cyclodextrin derivatives to reduce aggregation .
Q. How does the stereochemistry of the difluorocyclohexyl ring impact molecular interactions in crystallographic studies?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a protein target (e.g., carbonic anhydrase) using vapor diffusion. Analyze fluorine interactions (e.g., C–F···H–N) in the electron density map.
- DFT Calculations : Compare chair vs. boat conformers using Gaussian09 to determine energy barriers (~5 kcal/mol difference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
